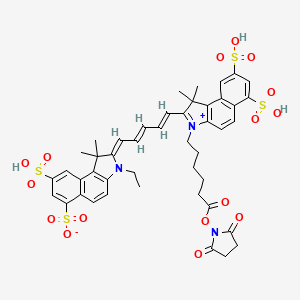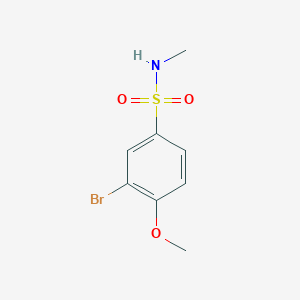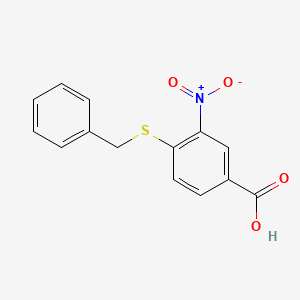![molecular formula C13H21N3 B1517198 3-[4-(Propan-2-yl)pipérazin-1-yl]aniline CAS No. 1018648-79-7](/img/structure/B1517198.png)
3-[4-(Propan-2-yl)pipérazin-1-yl]aniline
Vue d'ensemble
Description
3-[4-(Propan-2-yl)piperazin-1-yl]aniline is a versatile organic compound characterized by its piperazine ring and aniline group
Applications De Recherche Scientifique
3-[4-(Propan-2-yl)piperazin-1-yl]aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds with piperazine moieties act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to exhibit antibacterial activity . They may work by interacting with bacterial cell membranes, leading to the leakage of cellular contents .
Biochemical Pathways
It is known that similar compounds can disrupt bacterial cell membranes, which would affect numerous biochemical pathways within the bacteria .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, potentially by irreversibly damaging bacterial cell membranes and causing the leakage of cellular contents .
Action Environment
It is known that similar compounds have shown prominent antibacterial activity in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline typically involves the reaction of aniline with propan-2-yl piperazine under specific conditions. One common method is the nucleophilic substitution reaction, where aniline acts as the nucleophile and propan-2-yl piperazine as the electrophile. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(Propan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize the aniline group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the aniline group can lead to the formation of nitrobenzene derivatives.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline
3-(4-(substituted)-piperazin-1-yl)aniline derivatives
Propriétés
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZISYKRUUHPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester](/img/structure/B1517118.png)


![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
![[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1517133.png)









